6-Bromo-4,4'-dimethyl-2,2'-bipyridine

Description

Systematic Nomenclature and Structural Identity

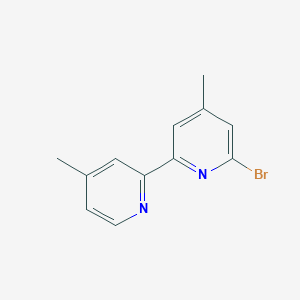

This compound bears the systematic International Union of Pure and Applied Chemistry name this compound, with the Chemical Abstracts Service registry number 850413-36-4. The molecular formula C₁₂H₁₁BrN₂ represents a molecular weight of 263.14 grams per mole, establishing it as a moderately sized organobromide compound within the bipyridine class. The structural identity is further defined by its unique arrangement of substituents on the bipyridine framework, where the bromine atom occupies the 6-position of one pyridine ring while methyl groups are positioned at the 4 and 4' positions of both pyridine rings.

The compound's structural characteristics can be precisely described through its Simplified Molecular Input Line Entry System representation: CC1=CC(=NC=C1)C1=NC(Br)=CC(C)=C1. This notation reveals the connectivity pattern where two pyridine rings are linked at their 2,2'-positions, with specific substitution patterns that significantly influence the molecule's chemical behavior. The International Chemical Identifier key UEJJXCRFGURPDR-UHFFFAOYSA-N provides a unique digital fingerprint for this compound in chemical databases.

Physical characterization data demonstrates that this compound exists as a crystalline powder with a melting point of 107°C, indicating substantial intermolecular interactions that stabilize the solid-state structure. The compound exhibits a white to yellow coloration in its pure form, with commercial preparations typically achieving purities exceeding 97.0% as determined by gas chromatography analysis.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₁BrN₂ | |

| Molecular Weight | 263.14 g/mol | |

| CAS Number | 850413-36-4 | |

| Melting Point | 107°C | |

| Physical Form | Crystalline Powder | |

| Color | White-Yellow | |

| Purity | ≥97.0% (GC) |

Historical Development in Bipyridine Chemistry

The historical foundations of bipyridine chemistry trace back to 1888 when Fritz Blau first described the discovery of 2,2'-bipyridine through the dry distillation of copper(II) pyridine-2-carboxylate. This pioneering work established the fundamental synthetic approach of decarboxylation reactions that yielded the parent bipyridine compound with a characteristic melting point of 70°C and the distinctive property of producing an intense red coloration with iron(II) sulfate. Blau's initial observations laid the groundwork for understanding the coordination chemistry potential of bipyridine ligands, noting that the compound could form complexes with metal salts.

The early decades of the twentieth century witnessed significant developments in bipyridine synthetic methodology and characterization techniques. During the period from 1899 to 1929, researchers developed multiple synthetic approaches including dimerization reactions with electropositive metals, reductive coupling of functionalized pyridines with transition metals, and direct oxidation of pyridine derivatives. These methodological advances enabled the preparation of various substituted bipyridine derivatives, with 6,6'-dimethyl-2,2'-bipyridine becoming the first substituted bipyridine to be systematically prepared through the pyrolysis of 2-methylpyridine at elevated temperatures.

The period from 1930 to 1939 marked what historians of chemistry have termed the "golden years" of bipyridine research, characterized by significant elaboration of coordination chemistry applications and the pioneering studies of Morgan and Jaeger. During this era, researchers demonstrated that the reaction of pyridine with iron(III) chloride at 300°C could yield 2,2'-bipyridine in respectable yields of 52%, representing a substantial improvement over earlier methods that typically achieved yields below 20%. This template-directed approach recognized the thermodynamic stability of metal-bipyridine complexes as a driving force for synthetic transformations.

Synthetic refinements during the 1930s included the development of dehydrogenation methods using nickel metal catalysts at 300°C, which proved particularly effective for converting pyridine to bipyridine. These catalytic approaches were extended to the preparation of methylated derivatives, including 6,6'-dimethyl-2,2'-bipyridine from 2-methylpyridine, although yields remained modest. The introduction of brominated bipyridine derivatives occurred during this period, with Burstall describing the preparation of 6-bromo-2,2'-bipyridine and 6,6'-dibromo-2,2'-bipyridine through vapor-phase bromination of bipyridine at 773 K.

| Period | Key Development | Researcher(s) | Significance |

|---|---|---|---|

| 1888 | Discovery of 2,2'-bipyridine | Fritz Blau | First bipyridine synthesis via decarboxylation |

| 1899-1929 | Synthetic methodology development | Multiple researchers | Established multiple synthetic routes |

| 1930-1939 | Coordination chemistry elaboration | Morgan and Jaeger | Template-directed synthesis approaches |

| 1930s | Brominated derivative preparation | Burstall | Introduction of halogenated bipyridines |

Positional Isomerism in Halogenated Bipyridines

Positional isomerism in halogenated bipyridines represents a critical aspect of structure-activity relationships that directly influences both coordination behavior and synthetic utility. The systematic investigation of brominated bipyridine isomers reveals distinct differences in electronic properties, coordination geometries, and reactivity patterns depending on the specific position of halogen substitution. Research has demonstrated that the placement of bromine substituents at different positions on the bipyridine framework significantly affects the ligand's ability to participate in halogen bonding interactions and coordination complex formation.

The 6-bromo substitution pattern, as exemplified by this compound, creates unique steric and electronic environments compared to other positional isomers. Studies of halogen bonding potential in bipyridine derivatives have shown that different substitution patterns exhibit varying abilities to act as halogen bond acceptors in cocrystal formation. Systematic investigations using perfluorinated iodobenzenes and nitrogen-haloimides as halogen bond donors revealed that 4,4'-dimethyl-2,2'-bipyridine derivatives demonstrate the highest ability for halogen bond formation among tested compounds.

Comparative analysis of brominated bipyridine isomers demonstrates that the electronic distribution and coordination properties vary substantially with substitution position. For instance, 5-bromo-2,2'-bipyridine (CAS: 15862-19-8) with molecular weight 235.08 grams per mole represents a distinct positional isomer that lacks the methyl substitution pattern present in this compound. The positioning of the bromine atom at the 5-position rather than the 6-position alters the electronic density distribution around the nitrogen coordination sites, potentially affecting metal binding affinity and selectivity.

Research into the coordination behavior of methylated bipyridine derivatives has revealed that the combination of bromine and methyl substituents creates compounds with enhanced synthetic versatility. The 6,6'-dimethyl-2,2'-bipyridine framework, when combined with bromine substitution, exhibits notable bending of the bipyridine moiety in certain coordination environments, with torsional angles deviating significantly from the typical 180° planar arrangement. This structural flexibility enables the formation of coordination complexes with distinctive geometries that are not accessible with unsubstituted bipyridine ligands.

The industrial and research applications of positional isomers demonstrate the importance of precise substitution patterns in determining functionality. Studies have shown that halogenated bipyridines serve as crucial building blocks in the synthesis of electron transport materials for organic light-emitting diodes, with the specific positioning of halogen and alkyl substituents directly influencing the electronic properties of the resulting materials. The ability to form stable coordination complexes with transition metals such as palladium(II), platinum(II), copper(II), cobalt(II), and zinc(II) varies among positional isomers, making the selection of appropriate substitution patterns critical for specific applications.

| Isomer | Molecular Formula | CAS Number | Key Distinguishing Features |

|---|---|---|---|

| This compound | C₁₂H₁₁BrN₂ | 850413-36-4 | Bromine at 6-position, methyl groups at 4,4'-positions |

| 5-Bromo-2,2'-bipyridine | C₁₀H₇BrN₂ | 15862-19-8 | Bromine at 5-position, no methyl substitution |

| 4-Bromo-6,6'-dimethyl-2,2'-bipyridine | C₁₂H₁₁BrN₂ | Not specified | Bromine at 4-position, methyl groups at 6,6'-positions |

| 4,4'-Dibromo-2,2'-bipyridine | C₁₀H₆Br₂N₂ | 18511-71-2 | Bromine atoms at both 4,4'-positions |

Structure

2D Structure

Propriétés

IUPAC Name |

2-bromo-4-methyl-6-(4-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJXCRFGURPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701503 | |

| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850413-36-4 | |

| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Chemistry: 6-Bromo-4,4'-dimethyl-2,2'-bipyridine is widely used as a ligand in coordination chemistry to form complexes with transition metals such as palladium, platinum, and copper. These complexes are valuable in catalysis and material science research.

Biology: The compound is used in biological studies to investigate the interactions between metal ions and biological molecules. It can serve as a probe to study metalloproteins and enzymes.

Medicine: Research has explored the potential of bipyridine derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).

Mécanisme D'action

The mechanism by which 6-Bromo-4,4'-dimethyl-2,2'-bipyridine exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity.

Molecular Targets and Pathways Involved:

Coordination to Metal Ions: The bipyridine moiety coordinates to metal ions, forming stable complexes that can participate in various catalytic cycles.

Biological Interactions: The compound can interact with metalloproteins and enzymes, affecting their activity and function.

Comparaison Avec Des Composés Similaires

4,4'-Dimethyl-2,2'-bipyridine (dmbpy)

Key Differences :

- Substituents : Lacks the bromine atom at the 6-position.

- Electronic Effects : The methyl groups at 4,4'-positions are electron-donating, enhancing the ligand’s electron density for metal coordination .

- Applications : Commonly used in Ru(II) and Ir(III) complexes for light-emitting devices. For example, [IrCl₂(4,4'-dmbpy)₂]⁺ exhibits tunable phosphorescence due to methyl-induced steric and electronic modulation .

- Reactivity : Serves as a precursor for brominated derivatives like 6-bromo-4,4'-dimethyl-2,2'-bipyridine .

Table 1 : Comparison of 4,4'-dimethyl-2,2'-bipyridine and this compound

| Property | 4,4'-Dimethyl-2,2'-bipyridine | This compound |

|---|---|---|

| Substituents | 4,4'-Me | 4,4'-Me, 6-Br |

| Molecular Weight | 184.24 g/mol | 263.13 g/mol |

| Electronic Effects | Electron-donating | Electron-withdrawing (Br) |

| Metal Complex Stability | High | Moderate (Br may reduce stability) |

| Key Applications | Photocatalysis, OLEDs | Catalysis, bioinorganic chemistry |

6,6'-Dimethyl-2,2'-bipyridine

Key Differences :

- Substituent Position : Methyl groups at 6,6'-positions instead of 4,4'.

- Steric Effects : The 6,6'-methyl groups create greater steric hindrance, reducing ligand flexibility and altering metal complex geometries .

- Photophysical Properties : In Ru(II) complexes, 6,6'-dimethyl-2,2'-bipyridine ligands result in blue-shifted emission compared to 4,4'-dimethyl analogs due to increased ligand rigidity .

Table 2 : Substituent Position Effects in Bipyridine Derivatives

Halogenated Bipyridines

- 6-Bromo vs. 6-Iodo Derivatives : Bromine’s moderate electronegativity and smaller atomic radius compared to iodine make it less electron-withdrawing. For example, 3,3',5,5'-tetrachloro-2,2'-diiodo-4,4'-bipyridine shows higher reactivity in Finkelstein reactions than brominated analogs .

- 6-Bromo vs. 6,6'-Bis(bromomethyl) : The latter, used in cross-coupling reactions, offers dual reactive sites but requires debromination steps for stability .

Functionalized Bipyridines with Carboxylate or Phenyl Groups

- 4,4'-Dicarboxylic Acid-2,2'-bipyridine (dcbpy) : The carboxylate groups enhance solubility and anchoring to metal oxides, making dcbpy ideal for dye-sensitized solar cells . In contrast, this compound’s bromine atom facilitates Suzuki couplings for π-extended systems .

- 4,4'-Diphenyl-2,2'-bipyridine : Phenyl groups extend conjugation, red-shifting emission in Ir(III) complexes. Bromine in this compound may similarly alter electronic transitions but with less steric demand .

Activité Biologique

6-Bromo-4,4'-dimethyl-2,2'-bipyridine is a halogenated bipyridine derivative with potential biological activity, particularly as a ligand in coordination chemistry. Its molecular formula is , and it has garnered attention for its interactions with various biological systems, including its role in modulating cellular functions and influencing drug metabolism.

- Molecular Weight : 235.08 g/mol

- Solubility : Soluble in organic solvents

- Structure : The compound features a bipyridine framework with a bromine atom at the 6-position and two methyl groups at the 4 and 4' positions, contributing to its steric hindrance and coordination properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound can be attributed to its ability to interact with biological targets through the following mechanisms:

- Coordination Chemistry : The compound acts as a bidentate ligand, coordinating through its nitrogen atoms to transition metals. This interaction can influence metal ion availability and reactivity within biological systems.

- Cell Signaling Modulation : By forming complexes with metal ions involved in cell signaling pathways, the compound may alter gene expression and cellular responses.

Case Studies and Research Findings

Several studies have explored the biological implications of bipyridine derivatives similar to this compound:

- Inhibition Studies : Inhibitory effects on cytochrome P450 enzymes were measured using various concentrations of the compound. Results indicated significant inhibition at concentrations as low as 10 µM for CYP1A2 and CYP2C19.

- Antiviral Activity Evaluation : While specific data on this compound's antiviral effects are sparse, related studies have shown that modifications to the bipyridine structure can enhance potency against viruses like yellow fever and dengue .

- Toxicity Assessment : Toxicity profiles were assessed through cytotoxicity assays on human cell lines. Preliminary results suggest that while some derivatives exhibit moderate toxicity, careful structural modifications could reduce adverse effects while maintaining biological activity .

Comparative Analysis

To better understand the unique properties of this compound compared to other bipyridine derivatives, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H11BrN2 | Inhibitor of CYP1A2/CYP2C19; forms stable metal complexes |

| 6-Bromo-2,4'-bipyridine | C10H7BrN2 | Known for coordination chemistry applications |

| 4-Bromo-2,6-bis(2-pyridyl)pyridine | C12H10BrN4 | Functions as a dendritic ligand |

| 6-Methyl-2,2'-bipyridine | C11H10N2 | Methyl substitution alters electronic properties |

Méthodes De Préparation

Bromination of 4,4'-Dimethyl-2,2'-bipyridine

Overview:

The primary synthetic route to 6-Bromo-4,4'-dimethyl-2,2'-bipyridine involves the selective bromination of 4,4'-dimethyl-2,2'-bipyridine. Bromine is introduced at the 6-position of the bipyridine ring under controlled conditions.

- Reagents: Bromine (Br2)

- Solvent: Dichloromethane or similar organic solvents

- Temperature: Typically ambient to slightly elevated temperatures to control regioselectivity

- Time: Several hours depending on scale and conditions

Procedure:

4,4'-Dimethyl-2,2'-bipyridine is dissolved in an organic solvent, and bromine is slowly added to the reaction mixture. The reaction is monitored to avoid over-bromination or side reactions. Upon completion, the mixture is worked up by quenching excess bromine with sodium sulfite or similar reducing agents, followed by extraction and purification.

- Recrystallization from suitable solvents

- Column chromatography to isolate the mono-brominated product with high purity

Yields:

Moderate to high yields are reported depending on reaction optimization.

Cross-Coupling Reactions Using Palladium Catalysis

Overview:

An alternative synthetic method involves palladium-catalyzed cross-coupling reactions where a halide precursor (such as this compound or related derivatives) is coupled with suitable organometallic reagents to introduce the bromine functionality or other substituents.

Typical Catalysts and Reagents:

- Palladium catalysts such as Pd(PPh3)4 or Pd(PPh3)2Cl2

- Organoboron or organotin reagents (Suzuki or Stille coupling)

- Base such as potassium carbonate or sodium carbonate

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene

- Inert atmosphere (argon or nitrogen)

- Temperature: 50–100 °C

- Reaction time: Several hours to overnight

- High regioselectivity

- Ability to introduce diverse substituents beyond bromine

- Useful for complex bipyridine derivatives synthesis

Industrial-Scale Bromination

Overview:

Industrial production of this compound typically employs large-scale bromination under tightly controlled conditions to maximize yield and purity.

- Use of sealed reactors to control bromine vapor pressure and temperature

- Extended reaction times (up to 72 hours) at elevated temperatures (e.g., 180 °C) for complete conversion

- Post-reaction treatment with sodium sulfite to remove unreacted bromine

- Basification and extraction steps to isolate the product

- Final purification by recrystallization or chromatographic methods

| Step | Conditions/Details |

|---|---|

| Bromination | Bromine, sealed tube, 180 °C, 72 h |

| Quenching | Sodium sulfite to remove excess bromine |

| Basification | Sodium hydroxide to neutralize acidic species |

| Extraction | Dichloromethane extraction |

| Purification | Recrystallization or column chromatography |

Comparative Data Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Bromination of 4,4'-dimethyl-2,2'-bipyridine | Br2, dichloromethane, room temp to mild heat | Simple, straightforward, selective | Requires careful control to avoid over-bromination | Moderate to High |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, organometallic reagents, inert atmosphere, 50-100 °C | High regioselectivity, versatile | Requires expensive catalysts, sensitive conditions | High |

| Industrial Bromination | Br2, sealed tube, 180 °C, 72 h, Na2SO3 quench | Scalable, high purity | Long reaction time, high temperature | High |

Research Findings and Notes

- The bromination reaction is highly regioselective for the 6-position due to steric and electronic effects of the methyl groups at the 4 and 4' positions.

- Radical bromination methods, such as Barton’s radical decarboxylative bromination, have been reported for related bipyridine derivatives but are less common for this compound specifically.

- Purity of the final product is critical for its application in coordination chemistry and catalysis, often requiring chromatographic purification following synthesis.

- The compound’s melting point is between 105.0 to 109.0 °C, which aids in characterization and purity assessment.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-4,4'-dimethyl-2,2'-bipyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation of its parent ligand, 4,4'-dimethyl-2,2'-bipyridine. A two-step protocol involves:

- Step 1 : Oxidation of 4,4'-dimethyl-2,2'-bipyridine to the N-oxide intermediate using 3-chloroperbenzoic acid (85% yield) or Ag₂O (higher efficiency) .

- Step 2 : Chlorination or bromination of the N-oxide with POCl₃ or POBr₃, respectively. For bromination, yields vary based on stoichiometry and reaction time (reported 53–75%) . Key variables include temperature control (60–80°C for bromination) and solvent choice (e.g., CHCl₃ for stability).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substitution patterns. The bromine atom at C6 causes deshielding of adjacent protons (δ ~8.5–9.0 ppm for pyridinic H) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (MW 263.13 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects from methyl and bromine groups. For example, bond angles between pyridine rings deviate by ~5° due to steric hindrance .

Q. How does this compound function as a ligand in coordination chemistry?

The bipyridine core acts as a bidentate N,N'-donor, forming octahedral complexes with transition metals (e.g., Ru, Pt). The bromine substituent enhances electron-withdrawing effects, reducing metal-to-ligand charge transfer (MLCT) energy in photoluminescent complexes. Methyl groups at C4/C4' increase steric bulk, stabilizing distorted geometries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for metal complexes of this ligand?

Discrepancies in bond lengths or angles often arise from:

- Solvatomorphism : Crystal packing differences due to solvent inclusion (e.g., CH₂Cl₂ vs. MeOH).

- Metal oxidation state : Ru(II) vs. Ru(III) complexes exhibit distinct ligand field strengths. Mitigation strategies:

- Compare multiple datasets (e.g., CCDC 2223395 for Zn complexes ).

- Use DFT calculations to model electronic effects .

Q. What experimental design considerations are critical for optimizing catalytic applications of this compound metal complexes?

- Substituent effects : Bromine at C6 can be replaced via cross-coupling (e.g., Suzuki) to introduce functional groups (e.g., carboxylates for CO₂ reduction catalysts) .

- Solvent compatibility : Polar aprotic solvents (DMF, acetonitrile) enhance solubility for electrochemical studies.

- Stability tests : Monitor ligand dissociation under catalytic conditions via UV-vis or cyclic voltammetry .

Q. How do steric and electronic properties of this ligand influence photophysical properties in Ru(II) polypyridyl complexes?

- Steric effects : Methyl groups at C4/C4' reduce π-π stacking, increasing emission lifetimes (e.g., [Ru(bpy)₂(4,4'-dmbpy)]²⁺ vs. unsubstituted analogs) .

- Electronic effects : Bromine lowers the MLCT energy, shifting absorption maxima to ~450 nm. DFT calculations correlate these shifts with ligand frontier orbital energies .

Methodological Guidance

Q. How to analyze conflicting yields in bromination reactions of bipyridine derivatives?

Contradictions often stem from:

- Reagent purity : POBr₃ must be freshly distilled to avoid hydrolysis.

- Workup protocols : Quenching with ice-water vs. slow neutralization alters byproduct formation. Recommended: Use GC-MS to track intermediates and optimize reaction time .

Q. What strategies integrate computational and experimental data for ligand design?

- DFT Modeling : Predict substituent effects on redox potentials (e.g., CAM-B3LYP/6-31G* for Ru complexes) .

- Docking studies : Screen ligand-metal compatibility for targeted applications (e.g., CO₂ reduction catalysts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.